
Dihydrocubebin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrocubebin is an organic compound that belongs to the class of dibenzylbutanediol lignans . It has been detected in several different foods, such as sorghums (Sorghum bicolor), annual wild rice (Zizania aquatica), and ryes (Secale cereale) . It is isolated from Piper cubeba and serves as a potent and selective inhibitor of cytochrome P450 3A4 (CYP3A4) .
Synthesis Analysis
The asymmetric synthesis of Dihydrocubebin was accomplished in eight steps with an overall yield of 40% . This approach involves the highly diastereoselective and enantioselective construction of a trans-substituted 2,3-dibenzylbutyrolactone through an asymmetric Michael addition of an enantiopure lithiated aminonitrile to 5H-furan-2-one .Molecular Structure Analysis
Dihydrocubebin has a molecular formula of C20H22O6 . It contains a total of 51 bonds; 29 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 2 hydroxyl groups, 2 primary alcohols, and 4 ethers (aromatic) .Physical And Chemical Properties Analysis
Dihydrocubebin has an average mass of 358.385 Da and a mono-isotopic mass of 358.141632 Da . It is soluble in water at 1.552 mg/L at 25 °C . More detailed physical and chemical properties would require further experimental analysis.科学的研究の応用
Oxidative Transformations
Dihydrocubebin undergoes various oxidative transformations, which have been extensively studied. For instance, its treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in different acidic environments leads to the formation of various compounds, such as 2-aryltetrahydrofuran and dibenzocyclooctadiene. These transformations are significant in organic chemistry for understanding reaction mechanisms and synthesizing new compounds (Pelter, Ward, Venkateswarlu, & Kamakshi, 1991).
Medicinal Plant Constituent
Dihydrocubebin was identified as a new lignan from the leaves of Piper guineense, a West African medicinal plant. Its characterization enhances the understanding of the chemical composition of medicinal plants, which is crucial for pharmacological studies and drug development (Dwuma-Badu, Ayim, & Dabra, 1975).
Enzyme Catalysis in Synthesis
Dihydrocubebin has been used in enzyme-catalyzed esterification processes. For example, its racemic form was enantioselectively esterified using lipases, leading to the synthesis of optically active compounds like (S,S)-(+)-hinokinin. This demonstrates dihydrocubebin's role in facilitating enzyme-catalyzed reactions, which are important in synthetic organic chemistry (Morimoto, Nagai, & Achiwa, 2005).
Antimycobacterial Activity
A study on the antimycobacterial activity of dihydrocubebin, extracted from Piper cubeba, revealed its potential in combating Mycobacterium strains. This research indicates the possible use of dihydrocubebin and its derivatives in developing new treatments against tuberculosis (De Laurentiz et al., 2015).
Synthesis of Ariensin
Dihydrocubebin was also obtained as an intermediate in the synthesis of ariensin, a lignan found in BURSERA ARIENSIS. This synthesis pathway contributes to the understanding of natural product synthesis and the discovery of bioactive compounds (Burke & Stevenson, 1985).
Safety and Hazards
特性
CAS番号 |
24563-03-9 |
|---|---|
製品名 |
Dihydrocubebin |
分子式 |
C20H22O6 |
分子量 |
358.4 g/mol |
IUPAC名 |
(2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol |
InChI |
InChI=1S/C20H22O6/c21-9-15(5-13-1-3-17-19(7-13)25-11-23-17)16(10-22)6-14-2-4-18-20(8-14)26-12-24-18/h1-4,7-8,15-16,21-22H,5-6,9-12H2/t15-,16-/m0/s1 |
InChIキー |
JKCVMTYNARDGET-HOTGVXAUSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@@H](CO)[C@@H](CC3=CC4=C(C=C3)OCO4)CO |
SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO |
その他のCAS番号 |
24563-03-9 |
同義語 |
1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (R*,R*)-(-)- dihydrocubebin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



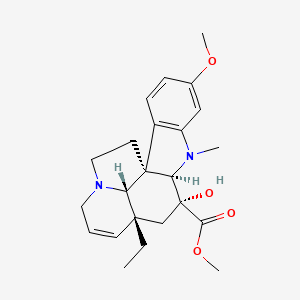

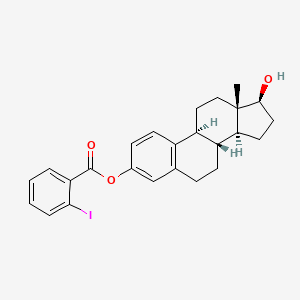
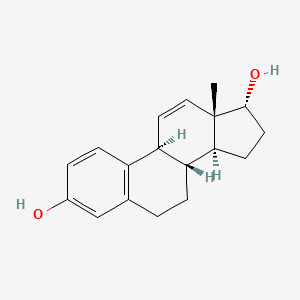
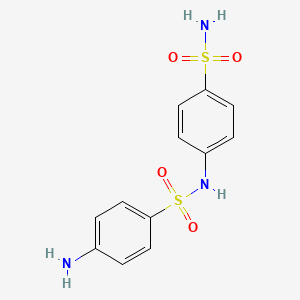
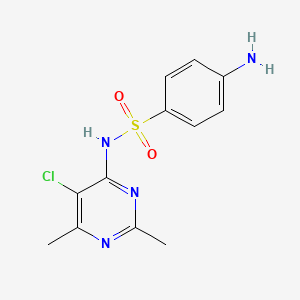

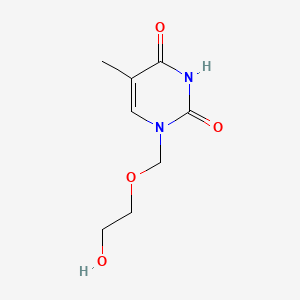
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1205885.png)
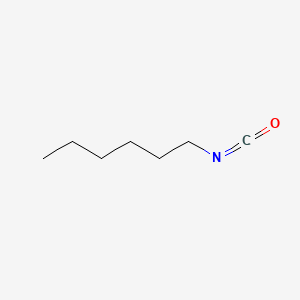
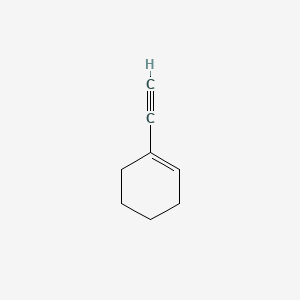
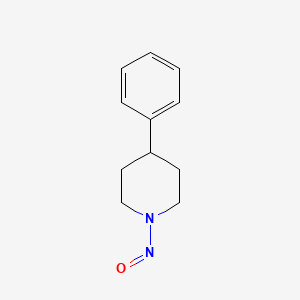

![1-(9H-pyrido[3,4-b]indol-1-yl)ethanone](/img/structure/B1205892.png)